molecular formula C12H9BrN2O3 B7729366 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B7729366
M. Wt: 309.11 g/mol
InChI Key: IWTNGIYGYJMPHA-VGOFMYFVSA-N
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Description

N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base synthesized via condensation of furan-2-carbohydrazide and 5-bromo-2-hydroxybenzaldehyde . The compound features a planar imine (C=N) bond (1.276 Å) and intramolecular O–H···N hydrogen bonding, stabilizing its trans conformation . Crystallographic studies reveal a monoclinic P21/n space group with unit cell parameters a = 14.861 Å, b = 4.837 Å, and c = 21.310 Å . The dihedral angle between the phenyl and furan rings is 13.74°, indicating moderate planarity .

Properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O3/c13-9-3-4-10(16)8(6-9)7-14-15-12(17)11-2-1-5-18-11/h1-7,16H,(H,15,17)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTNGIYGYJMPHA-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and furan-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C15H13BrN2O2
  • Molecular Weight : 333.18 g/mol
  • IUPAC Name : N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide

The compound features a furan ring and a hydrazide functional group, which are known to impart various biological activities.

Antioxidant Activity

Research indicates that Schiff base ligands, including derivatives of furan-2-carbohydrazide, exhibit significant antioxidant properties. These compounds can scavenge free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant activity is often assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, where lower IC50 values indicate higher efficacy.

CompoundIC50 (µM)Reference
This compound6.12
Standard (Ascorbic Acid)1.49

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects against various bacterial strains. Studies have shown that derivatives of furan-based hydrazones possess potent antibacterial activity, making them candidates for developing new antimicrobial agents.

Anti-inflammatory Effects

Some studies suggest that compounds similar to this compound can inhibit inflammatory pathways, providing potential therapeutic avenues for treating inflammatory diseases.

Synthesis of Coordination Complexes

This compound can serve as a ligand in coordination chemistry. Its ability to form complexes with transition metals is explored for applications in catalysis and material synthesis.

Polymer Chemistry

Research has indicated that furan derivatives can be used to synthesize polymers with enhanced thermal stability and mechanical properties. These materials are suitable for applications in coatings, adhesives, and composite materials.

Case Study 1: Antioxidant Activity Assessment

In a study conducted by Ohyla A. EL-Gammal et al., the antioxidant activity of several Schiff bases was compared to traditional antioxidants like ascorbic acid. The synthesized compound demonstrated superior radical scavenging ability, indicating its potential use in food preservation and nutraceutical formulations .

Case Study 2: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial efficacy of various hydrazone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibition zones against tested pathogens, suggesting its potential as a lead compound in drug discovery .

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit tyrosine kinase activity, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the inhibition of angiogenesis and the induction of intrinsic apoptosis pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

Halogen Substitution
  • 5-Bromo-2-hydroxyphenyl vs. 3-Bromo-5-chloro-2-hydroxyphenyl: Replacing the 5-Br with 3-Br-5-Cl () introduces steric and electronic differences.
  • 5-Iodo-2-hydroxyphenyl :
    N′-[(E)-2-Hydroxy-5-iodobenzylidene]furan-2-carbohydrazide () shows a larger dihedral angle (10.3°) due to iodine’s steric bulk. The I···I interactions (3.70 Å) dominate crystal packing, unlike the Br···O/N interactions in the target compound.

Hydroxyl Group Position
  • 2-Hydroxy vs. 2-Methoxy/2-Ethoxy :
    Substituting –OH with –OCH₃ () or –OCH₂CH₃ () reduces hydrogen-bonding capacity, increasing hydrophobicity. For example, the ethoxy derivative () may exhibit improved membrane permeability but weaker intermolecular stabilization.

Hydrazide Component Variations

Furan-2-carbohydrazide vs. Benzohydrazide Derivatives
  • 2-Chlorobenzohydrazide :
    N00-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]-2-chlorobenzohydrazide () replaces the furan ring with a chlorobenzene group. The Cl atom introduces electron-withdrawing effects, shortening the C=N bond (1.276 Å in the target vs. 1.28–1.30 Å in chlorobenzohydrazides) .

  • Isonicotinohydrazide: N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide () incorporates a pyridine ring, enabling metal coordination. This structural feature is absent in the target compound, limiting its application in catalysis.

Crystal Structure and Hydrogen Bonding

Compound Space Group Unit Cell Parameters (Å) Dihedral Angle (°) Key Interactions
Target Compound P21/n a=14.861, b=4.837, c=21.310 13.74 Intramolecular O–H···N, Intermolecular N–H···O
N′-[(E)-2-Hydroxy-5-Iodophenyl] analog - - 10.3 I···I (3.70 Å), O–H···O (water-mediated)
N'‐[(E)‐Furan‐2-ylmethylidene]furan-2-carbohydrazide Pbca a=11.314, b=7.553, c=22.903 14.7 Intermolecular N–H···O (no –OH group)

The target compound’s intramolecular O–H···N bond () enhances conformational rigidity compared to non-hydroxylated analogs. Its monoclinic packing contrasts with the orthorhombic Pbca symmetry of the non-brominated furan derivative ().

Biological Activity

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, biological evaluations, and structure-activity relationships (SAR).

1. Synthesis of the Compound

The synthesis of this compound typically involves the condensation reaction between furan-2-carbohydrazide and 5-bromo-2-hydroxybenzaldehyde. The reaction is generally performed under acidic conditions, leading to the formation of the desired hydrazone derivative.

PropertyValue
Molecular FormulaC14H13BrN2O3
Molecular Weight337.17 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO and ethanol

3.1 Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds similar to this compound. For instance, related hydrazone derivatives have shown promising activity against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Candida albicans

In particular, the minimum inhibitory concentration (MIC) values for these compounds have been noted to range from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria, indicating significant antibacterial potential .

3.2 Anti-inflammatory Activity

Research has indicated that furan-containing compounds exhibit anti-inflammatory properties. A study highlighted that derivatives similar to this compound demonstrate inhibition of inflammatory markers in vitro, suggesting a potential therapeutic application in inflammatory diseases .

3.3 Cytotoxicity Studies

Cytotoxicity assays performed on cancer cell lines have shown that certain hydrazone derivatives can induce cell death in a dose-dependent manner. Compounds with similar structures have been evaluated for their ability to inhibit tumor growth, showcasing IC50 values that suggest moderate to high efficacy against specific cancer types .

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the phenyl ring : The presence of electron-withdrawing or electron-donating groups can enhance or diminish antimicrobial activity.
  • Furan moiety : The furan ring plays a critical role in biological activity, with variations affecting solubility and interaction with biological targets.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of synthesized hydrazone derivatives against clinical isolates of E. coli and S. aureus. The results demonstrated that derivatives with a hydroxyl group at the para position exhibited significantly lower MIC values compared to those lacking this substitution.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of furan-based compounds, revealing that they inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This establishes a potential mechanism through which these compounds might exert their therapeutic effects.

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